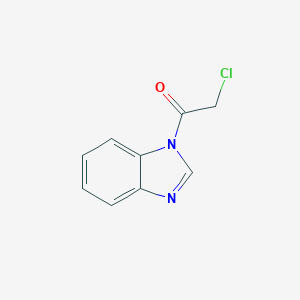

1-(Benzimidazol-1-yl)-2-chloroethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Benzimidazol-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Méthodes De Préparation

The synthesis of 1-(Benzimidazol-1-yl)-2-chloroethanone typically involves the reaction of benzimidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the benzimidazole ring attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of this compound .

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors and other advanced technologies to optimize yield and purity .

Analyse Des Réactions Chimiques

1-(Benzimidazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:

-

Nucleophilic Substitution: : The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base and an appropriate solvent .

-

Oxidation: : The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of benzimidazole N-oxides, which have different biological activities .

-

Reduction: : The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced benzimidazole derivatives .

-

Condensation: : The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases. These reactions are typically carried out in the presence of a catalyst such as acetic acid .

Applications De Recherche Scientifique

1-(Benzimidazol-1-yl)-2-chloroethanone has a wide range of scientific research applications, including:

-

Chemistry: : The compound is used as a building block in the synthesis of more complex benzimidazole derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms .

-

Biology: : The compound has been studied for its antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a potential candidate for the development of new antibiotics and antiviral drugs .

-

Medicine: : The compound has been investigated for its anticancer properties. It has shown cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs .

-

Industry: : The compound is used in the development of new materials and coatings. It is also used as an intermediate in the synthesis of other industrial chemicals .

Mécanisme D'action

The mechanism of action of 1-(Benzimidazol-1-yl)-2-chloroethanone involves its interaction with various molecular targets and pathways. The compound can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis. It can also interact with enzymes and proteins, leading to the inhibition of various biochemical pathways .

The compound’s antimicrobial activity is believed to be due to its ability to disrupt the cell membrane and inhibit the synthesis of essential cellular components. Its anticancer activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation .

Comparaison Avec Des Composés Similaires

1-(Benzimidazol-1-yl)-2-chloroethanone can be compared with other similar compounds, such as:

-

2-(Benzimidazol-1-yl)ethanol: : This compound has a similar structure but with a hydroxyl group instead of a chlorine atom. It has different biological activities and is used in different applications .

-

1-(Benzimidazol-1-yl)acetone: : This compound has a similar structure but with a ketone group instead of a chlorine atom. It has different chemical reactivity and is used in different synthetic methodologies .

-

2-(Benzimidazol-1-yl)acetic acid: : This compound has a similar structure but with a carboxylic acid group instead of a chlorine atom. It has different biological activities and is used in different medicinal applications .

Activité Biologique

1-(Benzimidazol-1-yl)-2-chloroethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C9H7ClN2O, has been studied for various pharmacological properties, particularly its role as an inhibitor of viral proteases and its cytotoxic effects on cancer cells.

Chemical Structure and Properties

The structure of this compound features a benzimidazole ring, which is known for its diverse biological activities, combined with a chloroethanone moiety. The presence of the chlorine atom and the carbonyl group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 196.62 g/mol |

| CAS Number | 116488-67-6 |

| Solubility | Soluble in organic solvents |

Antiviral Properties

Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 3CL protease , a critical enzyme for viral replication. By inhibiting this protease, this compound can disrupt the viral life cycle, making it a candidate for antiviral drug development. The mechanism involves binding to the active site of the protease, thereby preventing substrate cleavage and subsequent replication of the virus.

Anticancer Activity

In addition to its antiviral properties, this compound has shown promising cytotoxic effects against various cancer cell lines . Research indicates that it induces apoptosis in tumor cells through mechanisms involving caspase activation and DNA damage. For instance, studies conducted on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines demonstrated significant reductions in cell viability upon treatment with benzimidazole derivatives, including this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Proteases : By binding to the active site of the SARS-CoV-2 3CL protease.

- Induction of Apoptosis : Triggering intrinsic apoptotic pathways in cancer cells.

- DNA Damage : Causing breaks in DNA strands leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzimidazole derivatives:

- Study on A549 Cells : In vitro experiments showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations.

- Mechanistic Insights : The use of caspase assays confirmed that apoptosis was mediated through caspase 3/7 activation, while DNA damage assays indicated significant DNA fragmentation in treated cells .

Future Directions

The potential applications of this compound extend beyond antiviral and anticancer activities. Future research may focus on:

- Optimization of Structure : Modifying the compound to enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Combination Therapies : Exploring synergistic effects when used in conjunction with existing antiviral or anticancer drugs.

Propriétés

IUPAC Name |

1-(benzimidazol-1-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-9(13)12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMNOUQLYFZGJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.